molecular formula C6H13ClFNO B572047 (4-Fluoropiperidin-4-yl)methanol hydrochloride CAS No. 1254115-16-6

(4-Fluoropiperidin-4-yl)methanol hydrochloride

Cat. No. B572047
M. Wt: 169.624
InChI Key: UEWAOBUILVUPBK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(4-Fluoropiperidin-4-yl)methanol hydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, substituted at the 4-position with a fluorine atom and a methanol group.


Physical And Chemical Properties Analysis

“(4-Fluoropiperidin-4-yl)methanol hydrochloride” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis Techniques

  • Aza-Prins Cyclization for Synthesis : The aza-Prins cyclization method, involving aldehydes and N-tosyl homoallylamine in the presence of tetrafluoroboric acid-diethyl ether complex, is effective for synthesizing 4-fluoropiperidines with high cis-selectivity. This approach is simple, convenient, and cost-effective (Yadav et al., 2010).

  • Spectral Characterization in Degradation Studies : In the degradation study of paroxetine hydrochloride hemihydrate, spectral data identified an impurity as [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol, emphasizing its role in pharmaceutical quality control (Munigela et al., 2008).

  • Environmentally Benign Synthesis : A scalable and environmentally friendly synthesis method for 2- and 4-substituted benzylpiperidines uses temperature-programmed deoxygenation and heteroaromatic ring saturation, highlighting the compound's importance in sustainable chemistry (Ágai et al., 2004).

Medical and Biological Applications

  • Antitubercular Activities : Studies on a series of compounds including cyclopropyl-4-[4-(2-piperidin-1-yl-ethoxy)benzyloxy]phenyl}methanol demonstrate significant antitubercular activity against various strains of Mycobacterium tuberculosis, showing the potential medical applications of related compounds (Bisht et al., 2010).

Chemical Properties and Interactions

  • Crystal Structure Analysis : The study of adducts like (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone–(4-chlorophenyl)(piperidin-1-yl)methanone provides insights into molecular structures, essential for understanding the compound's chemical behavior (Revathi et al., 2015).

  • Fluorescence Sensing Properties : Research into the fluorescence sensing properties of calix[4]arenes containing fluorophores, with compounds like (4-fluorophenyl)piperidine derivatives, highlights their potential use in chemical sensors and probes (Morakot et al., 2005).

  • Supramolecular Networks Study : The examination of weak interactions in compounds like (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol, including (4-fluorophenyl)piperidine derivatives, sheds light on molecular interactions that are crucial for the development of advanced materials and pharmaceuticals (Choudhury et al., 2002).

  • NLO Properties in Piperidine Derivatives : Studies on the nonlinear optical (NLO) properties of piperidine derivatives, such as (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone, reveal their potential application in photonic and optoelectronic devices (Revathi et al., 2018).

Safety And Hazards

The safety data for “(4-Fluoropiperidin-4-yl)methanol hydrochloride” indicates that it may be harmful if swallowed and may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(4-fluoropiperidin-4-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c7-6(5-9)1-3-8-4-2-6;/h8-9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWAOBUILVUPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CO)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoropiperidin-4-yl)methanol hydrochloride

CAS RN

1254115-16-6
Record name (4-fluoropiperidin-4-yl)methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (21 g, 0.09 mol) in dry ether (200 mL) was added HCl/ether (4M, 100 mL) drop-wise at 0° C. under N2. After addition, the mixture was allowed to warm to RT and stirred overnight. The reaction mixture was concentrated to remove solvent and the residue was washed with ether. 1H NMR (400 MHz, D2O): δ 1.78 (m, 2H), 2.05 (m, 2H), 3.15 (m, 2H), 3.31 (m, 2H), 3.57 (d, 2H), m/z 134 [M+H]+.
Quantity
21 g
Type
reactant
Reaction Step One
Name
HCl ether
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 4 N solution of hydrochloric acid in 1,4-dioxane (213 μL) was added to a solution of 4-fluoro-4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (24.9 mg, 0.107 μmol) in MeOH (213 μL) at room temperature, and the mixture was stirred at room temperature for two hours. The reaction solution was concentrated under reduced pressure to give (4-fluoro-piperidin-4-yl)-methanol hydrochloride as a brown form (19.6 mg).
[Compound]
Name
solution
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.9 mg
Type
reactant
Reaction Step One
Quantity
213 μL
Type
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Reaction Step One
Name
Quantity
213 μL
Type
solvent
Reaction Step One

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